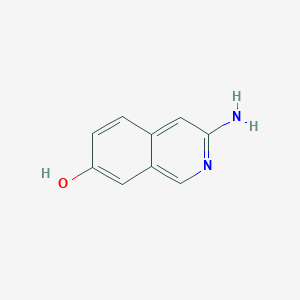3-Aminoisoquinolin-7-ol
CAS No.:
Cat. No.: VC20156946
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-aminoisoquinolin-7-ol |
| Standard InChI | InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11) |
| Standard InChI Key | PGGRQFJHWJUGKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=CN=C(C=C21)N)O |
3-Aminoisoquinolin-7-ol is an organic compound that serves as a versatile building block in the synthesis of various organic compounds and pharmaceuticals. Its unique structure, featuring an amino group and a hydroxyl group attached to an isoquinoline ring, makes it an attractive intermediate for the development of complex molecules. Despite its potential, comprehensive information on this compound is limited, and detailed research findings are scarce. This article aims to compile available data and insights into the properties and applications of 3-Aminoisoquinolin-7-ol.
Synthesis Methods
The synthesis of 3-Aminoisoquinolin-7-ol typically involves multi-step reactions starting from simpler isoquinoline derivatives. Common methods include:
-
Nitration and Reduction: Starting with isoquinoline, nitration followed by reduction can introduce the amino group.
-
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
These methods require careful control of reaction conditions to achieve high purity and yield.
Applications in Organic Synthesis
3-Aminoisoquinolin-7-ol is used as a precursor for synthesizing more complex molecules, including pharmaceuticals and dyes. Its versatility stems from the reactive amino and hydroxyl groups, which can participate in various chemical transformations.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used in the synthesis of compounds with potential biological activity, such as anticancer or antimicrobial agents. |
| Dye Synthesis | Can be used to create complex dyes due to its aromatic structure and reactive functional groups. |
Biological Activity
While specific biological activity data for 3-Aminoisoquinolin-7-ol itself is limited, compounds derived from it have shown potential in various therapeutic areas. For instance, isoquinoline derivatives are known for their anticancer properties, and modifications to the core structure can enhance or alter these effects.
Research Findings and Future Directions
Given the scarcity of detailed research specifically on 3-Aminoisoquinolin-7-ol, future studies should focus on exploring its chemical properties, biological activity, and potential applications in drug development. The compound's utility as a building block suggests that further investigation could uncover novel therapeutic agents or materials.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume